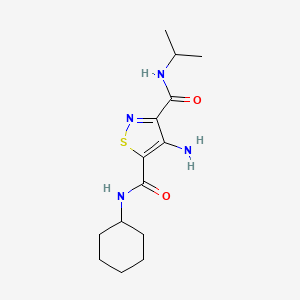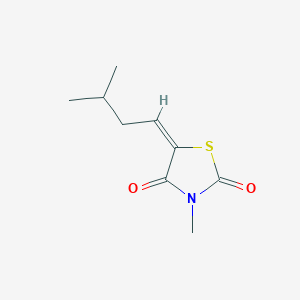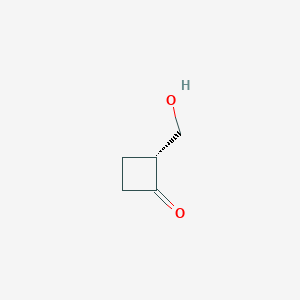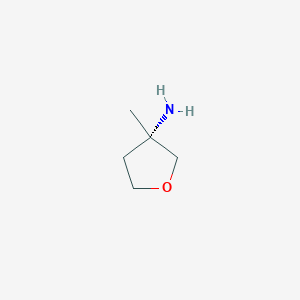
4-amino-N5-cyclohexyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N5-cyclohexyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a useful research compound. Its molecular formula is C14H22N4O2S and its molecular weight is 310.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Synthesis and Antibacterial Activity
This compound is involved in heterocyclic synthesis, where its derivatives are studied for their potential as antibiotics and for their antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, Ahmed (2007) synthesized 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives through reactions involving carboxamide with various reagents to yield pyrimidinone derivatives, which were then evaluated for their biological activities (Ahmed, 2007).
Enaminone Synthesis
Enaminones, closely related to the chemical structure of interest, are synthesized through various processes, including N-methylation and Bts (N-Benzothiazole-2-sulfonyl)-protected amino acid chlorides. Vedejs and Kongkittingam (2000) reported on the efficient coupling and methylation steps in the synthesis of hindered cyclosporin tetrapeptide subunits, highlighting a synthesis route that avoids the need for chromatography and allows for purification by simple extraction (Vedejs & Kongkittingam, 2000).
Antimicrobial and Anticancer Activities
The application of related compounds in antimicrobial and anticancer research is significant. Murlykina et al. (2017) explored the antibacterial activity of heterocycles obtained from aminoazoles in Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions, noting a moderate increase in biomass for Gram-positive strains, indicating potential antimicrobial effects (Murlykina et al., 2017). Additionally, Hassan, Hafez, and Osman (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells to assess their potential as anticancer agents (Hassan, Hafez, & Osman, 2014).
Synthesis Techniques and Chemical Analysis
Research also focuses on the synthesis techniques and structural analysis of these compounds. For example, Kaur et al. (2013) described the crystal structure of amicarbazone, a compound with similarities to 4-amino-N5-cyclohexyl-N3-isopropylisothiazole-3,5-dicarboxamide, emphasizing the role of hydrogen bonding in determining molecular orientation and crystal packing (Kaur et al., 2013).
Propriétés
IUPAC Name |
4-amino-5-N-cyclohexyl-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-8(2)16-13(19)11-10(15)12(21-18-11)14(20)17-9-6-4-3-5-7-9/h8-9H,3-7,15H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRQASHQPQVQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NSC(=C1N)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B2923090.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2923091.png)

![2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2923100.png)


![14-(3,4-dimethylphenyl)-17-[(3-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2923104.png)
![5-{[5-chloro-2-(prop-2-en-1-yloxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2923105.png)


![2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2923109.png)

![N-(4-acetylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2923111.png)
![2-[(3-Methyloxetan-3-yl)methyl-[(3-methylphenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2923112.png)
